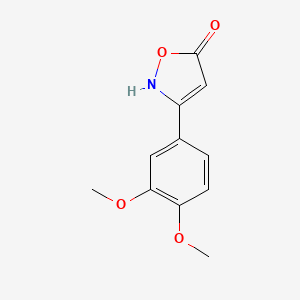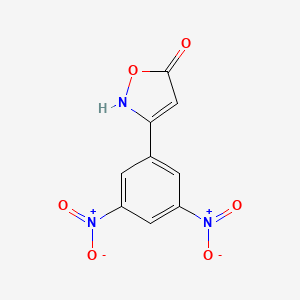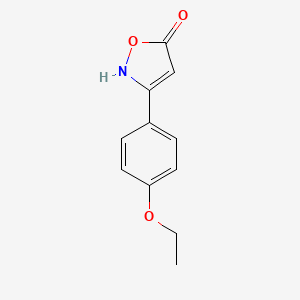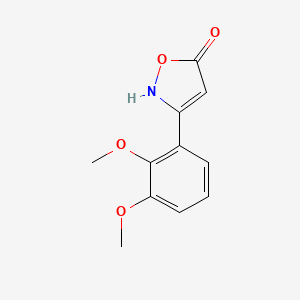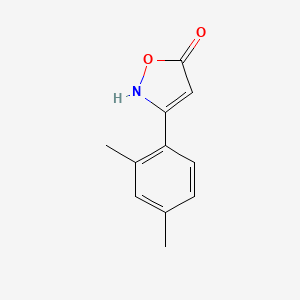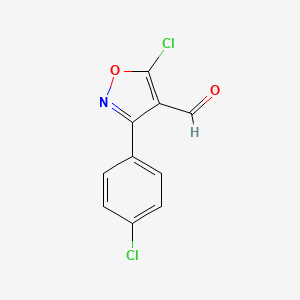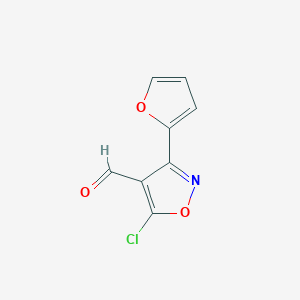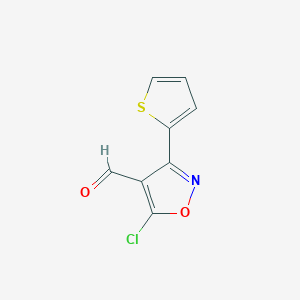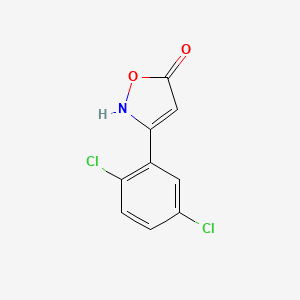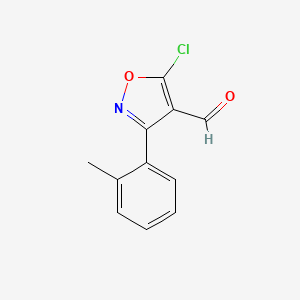
5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as Friedel-Crafts alkylation . This involves the addition of an aromatic compound to an electron-deficient olefin .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxazole ring and the fluorophenyl group. These groups could potentially interact through various types of bonding, including hydrogen bonding and pi stacking .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the oxazole ring could potentially be opened under certain conditions . Additionally, the fluorine atom could potentially be replaced with other groups in a nucleophilic substitution reaction .Applications De Recherche Scientifique
Synthetic Applications and Chemical Transformations
Compounds structurally related to 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde have been explored for their reactivity and potential in facilitating novel chemical transformations. For instance, studies on the ring transformations of related chloro carbaldehydes with amines, hydrazines, and hydroxylamine highlight their utility in synthesizing triazole-thiocarboxamides and triazole-thiohydrazides, showcasing the potential of such compounds in the synthesis of heterocyclic compounds (L'abbé et al., 1991). Similarly, reactions involving chloroindole carbaldehydes with epibromohydrin and epichlorohydrin demonstrate their role in forming oxazolo[3,2-a]indoles, indicating the synthetic versatility of chloro carbaldehydes in constructing complex heterocyclic frameworks (Suzdalev et al., 2011).
Materials Science and Polymer Synthesis
The synthesis of polymers incorporating oxazole derivatives, such as the successful creation of poly(aryl ether)s from monomers containing oxazole units, underscores the importance of chloro carbaldehydes and related compounds in materials science. These polymers exhibit high thermal stability, demonstrating the potential of oxazole-containing compounds in developing new materials with enhanced performance characteristics (Pimpha et al., 2004).
Potential Pharmaceutical Applications
Research on derivatives of oxazoles and related heterocycles reveals the exploration of these compounds for potential pharmaceutical applications. For example, the design, synthesis, and characterization of triazolyl pyrazole derivatives as antimicrobial agents via a Vilsmeier–Haack reaction approach demonstrate the pharmaceutical relevance of these heterocycles. Some synthesized compounds displayed promising antimicrobial activities, highlighting the potential of chloro carbaldehyde derivatives in drug discovery (Bhat et al., 2016).
Mécanisme D'action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing a variety of biological effects . These effects can range from antiviral, anti-inflammatory, and anticancer activities, to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to possess potent growth inhibitory effects against certain strains of mycobacterium tuberculosis , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-10-7(5-14)9(13-15-10)6-3-1-2-4-8(6)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNBDQJCXKJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


